molecular formula C10H21Cl B13495254 3-(Chloromethyl)-2,5-dimethylheptane

3-(Chloromethyl)-2,5-dimethylheptane

Cat. No.: B13495254
M. Wt: 176.72 g/mol
InChI Key: UZDNCUDQQYNLGP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,5-dimethylheptane is an organic compound characterized by a heptane backbone with a chloromethyl group attached to the third carbon and two methyl groups attached to the second and fifth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,5-dimethylheptane typically involves the chloromethylation of 2,5-dimethylheptane. One common method is the reaction of 2,5-dimethylheptane with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,5-dimethylheptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions include alcohols, amines, thioethers, carboxylic acids, and hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Chloromethyl)-2,5-dimethylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,5-dimethylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants involved in the reaction .

Comparison with Similar Compounds

Similar Compounds

    Chloromethylbenzene: Similar in having a chloromethyl group but differs in the aromatic ring structure.

    2-Chloromethyl-2,5-dimethylhexane: Similar structure but with a hexane backbone instead of heptane.

    3-Chloromethyl-2,5-dimethylpentane: Similar structure but with a pentane backbone.

Uniqueness

3-(Chloromethyl)-2,5-dimethylheptane is unique due to its specific arrangement of the chloromethyl and methyl groups on a heptane backbone, which imparts distinct chemical and physical properties compared to its analogs .

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

3-(chloromethyl)-2,5-dimethylheptane

InChI

InChI=1S/C10H21Cl/c1-5-9(4)6-10(7-11)8(2)3/h8-10H,5-7H2,1-4H3

InChI Key

UZDNCUDQQYNLGP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CCl)C(C)C

Origin of Product

United States

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